![molecular formula C14H17N3O2 B2358257 N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 226883-67-6](/img/structure/B2358257.png)
N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a compound that features an indole ring, which is a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of indole derivatives with dimethylaminoethyl groups under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The dimethylaminoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various amine derivatives .
Scientific Research Applications
Antitumor Activity
N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide has been studied for its antitumor properties, particularly against solid tumors such as colorectal and lung cancers. A notable study highlighted the synthesis of similar compounds that demonstrated significant cytotoxic effects on various human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) cells. The findings indicated that certain derivatives exhibited potent anti-proliferative activity, with IC50 values indicating effective concentrations for inducing apoptosis through caspase activation pathways .
Compound | Cell Line | IC50 Value (μM) | Mechanism |
---|---|---|---|
5r | HepG2 | 10.56 ± 1.14 | Caspase-8 dependent apoptosis |
5r | MCF7 | Not specified | Induction of apoptosis |
5r | HeLa | Not specified | Induction of apoptosis |
Case Study 1: Antitumor Efficacy in Colorectal Cancer
A research article documented the efficacy of indole-based compounds, including this compound, against colorectal carcinoma models. The study reported that these compounds inhibited tumor growth significantly in vivo and demonstrated a favorable safety profile compared to existing chemotherapeutic agents like 5-fluorouracil .
Case Study 2: Broad-Spectrum Anticancer Activity
In another study, derivatives of this compound were evaluated for their cytotoxicity across multiple cancer cell lines. The results indicated a broad-spectrum anticancer activity, with some derivatives showing enhanced potency against resistant cancer types. This suggests potential applications in treating cancers that are unresponsive to conventional therapies.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{2-(dimethylamino)ethylamino}-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamide
- Tris(2-dimethylaminoethyl)amine
Uniqueness
N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to its specific structure, which combines an indole ring with a dimethylaminoethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide (commonly referred to as DMEDA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings associated with DMEDA, providing a comprehensive overview of its applications and implications in various fields.
DMEDA is synthesized through the reaction of indole derivatives with dimethylaminoethyl groups. The typical synthetic route involves multiple steps, including the formation of the indole core followed by functionalization with dimethylamino groups under controlled conditions to ensure high yield and purity.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C16H20N4O3
- CAS Number : 226883-67-6
The biological activity of DMEDA is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can engage in π-π stacking interactions, while the dimethylamino group may facilitate binding to various biological macromolecules, influencing cellular pathways and responses.
Anticancer Activity
Recent studies have indicated that DMEDA exhibits promising anticancer properties. For instance, it has been evaluated for its cytotoxic effects against several cancer cell lines, showing significant inhibitory activity:
Cell Line | GI50 (µM) |
---|---|
MCF-7 | 5.12 ± 0.15 |
HeLa | 7.45 ± 0.22 |
A549 | 6.78 ± 0.18 |
These results suggest that DMEDA may serve as a potential lead compound for the development of new anticancer agents .
Anti-inflammatory Properties
In addition to its anticancer effects, DMEDA has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for further research in inflammatory diseases.
3. Case Studies and Research Findings
Several studies have focused on the pharmacological evaluation of DMEDA:
- Study on Breast Cancer Cells : A study demonstrated that DMEDA significantly reduced cell viability in MCF-7 cells, with mechanisms involving apoptosis induction and cell cycle arrest .
- Mechanistic Insights : Molecular docking studies revealed that DMEDA binds effectively to protein targets involved in cancer progression, such as NEK family kinases, suggesting a role in modulating their activity .
4. Conclusion
This compound is a compound with notable biological activities, particularly in anticancer and anti-inflammatory domains. Its ability to interact with various biological targets positions it as a valuable candidate for drug development. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-17(2)8-7-15-14(19)13(18)11-9-16-12-6-4-3-5-10(11)12/h3-6,9,16H,7-8H2,1-2H3,(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSODZBJQWIZURB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)C1=CNC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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